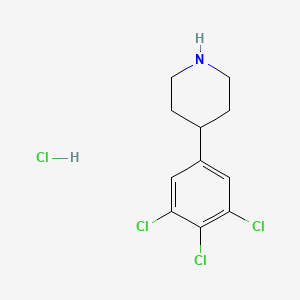

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H12Cl3N.ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a 3,4,5-trichlorophenyl group and is commonly used in biochemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride typically involves the reaction of 3,4,5-trichlorobenzyl chloride with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride has been studied for its biological activity , particularly as an inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK plays a crucial role in metabolic regulation and is implicated in conditions such as type II diabetes and cancer. Inhibition of PDHK can enhance the conversion of pyruvate to acetyl-CoA, thereby promoting energy production and reducing hyperglycemia .

Case Studies

- Cancer Treatment : Research indicates that compounds targeting PDHK1 may serve as effective antitumor therapies. In vitro studies have demonstrated that inhibition of PDHK1 can induce apoptosis in hypoxic cancer cells . This suggests that this compound could be a candidate for further exploration in cancer therapeutics.

- Diabetes Management : The compound's ability to modulate metabolic pathways makes it a potential candidate for managing diabetes through the inhibition of PDHK2 .

Material Science

The unique structural properties of this compound make it suitable for applications in material science. Its trichlorophenyl group contributes to enhanced chemical reactivity, which can be harnessed in the development of novel materials.

Applications

- Polymeric Materials : The compound can be utilized in synthesizing polymers with tailored properties for specific applications, such as drug delivery systems or advanced coatings.

- Nanotechnology : Its reactivity allows for potential use in creating nanostructures that can be used in various technological applications.

Mechanistic Studies

The interactions of this compound with biological systems have been extensively studied. Its binding properties may enhance its efficacy as a pharmaceutical agent.

Experimental Insights

- In Vitro Testing : The compound has been subjected to various in vitro assays to evaluate its efficacy against different biological targets. For instance, studies have focused on its interaction with cancer cell lines and its effects on cellular metabolism .

- Safety Profile : Evaluations of the compound's safety have been conducted using primary human gingival fibroblasts and cancerous cell lines to assess cytotoxicity and therapeutic windows .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(3,4-Dichlorophenyl)piperazine | Two chlorine atoms on phenyl | Exhibits different pharmacological profiles |

| 1-(3,4-Dichlorophenyl)piperazine | Two chlorine atoms on phenyl | Used in various therapeutic applications |

| 4-(4-Chlorophenyl)piperidine | One chlorine atom on phenyl | Commonly used in pain management therapies |

Wirkmechanismus

The mechanism of action of 4-(3,4,5-Trichlorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Chlorophenyl)piperidine hydrochloride

- 4-(3,4-Dichlorophenyl)piperidine hydrochloride

- 4-(3,5-Dichlorophenyl)piperidine hydrochloride

Uniqueness

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride is unique due to the presence of three chlorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, binding affinity, and overall behavior in various chemical and biological contexts .

Biologische Aktivität

4-(3,4,5-Trichlorophenyl)piperidine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₄H₁₄Cl₃N

- Molecular Weight : 303.63 g/mol

- CAS Number : 1853217-62-5

The biological activity of this compound primarily involves its interaction with various molecular targets within the body. The presence of the trichlorophenyl group enhances its binding affinity to certain receptors and enzymes, making it a candidate for pharmacological applications.

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by modulating pathways associated with tumor growth and proliferation. It has been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- Neuropharmacological Effects : The compound has demonstrated potential as an antidepressant and anxiolytic agent in preclinical studies. It acts on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .

Biological Activity Overview

1. Anticancer Efficacy

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM across different cell types. The compound was found to induce apoptosis through the activation of caspase pathways.

2. Neuropharmacological Assessment

In a series of behavioral tests on rodent models, the compound demonstrated significant antidepressant-like effects when administered at doses of 5-10 mg/kg. It effectively reversed reserpine-induced hypothermia and showed promise in reducing anxiety-like behaviors in elevated plus maze tests .

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of the compound, revealing that modifications to the piperidine ring or trichlorophenyl group can enhance its biological efficacy. For instance:

- Substituting different halogens on the phenyl ring increased anticancer potency.

- Alterations in the piperidine nitrogen substituents influenced neuropharmacological activity.

Eigenschaften

IUPAC Name |

4-(3,4,5-trichlorophenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl3N.ClH/c12-9-5-8(6-10(13)11(9)14)7-1-3-15-4-2-7;/h5-7,15H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGLQZBDTGQJFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=C(C(=C2)Cl)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.